5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
Description
5-Benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. The benzyl group at position 5 and the 4-fluorophenyl substituent at position 3 define its structural and electronic profile. Pyrazolo[4,3-c]quinolines are pharmacologically significant, with documented roles in modulating neurotransmitter receptors, enzyme inhibition, and anti-angiogenic activity .
Properties
IUPAC Name |
5-benzyl-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c24-18-12-10-17(11-13-18)22-20-15-27(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)26-25-22/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKTZGFUAKEVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole-Quinoline Fusion via Triazolothiadiazole Intermediates
A patented method (CN1560054A) employs 3-aryl-6-(6-/8-substituted-4-chloroquinolin-3-yl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole as a key intermediate. Reaction with hydrazine hydrate in ethanol under reflux (78–85°C) yields pyrazoloquinoline derivatives through nucleophilic displacement of the thiadiazole moiety (Table 1).
Table 1: Cyclocondensation Parameters for Pyrazoloquinoline Formation
| Intermediate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triazolothiadiazole derivative | Ethanol | 78–85 | 6–8 | 62–68 |
This method provides direct access to the 3-amino-substituted core but requires pre-functionalized quinoline precursors. The benzyl group must be introduced prior to cyclization via alkylation of a secondary amine intermediate.
Friedländer Annulation
Condensation of 5-benzyl-4-aminopyrazole-3-carbaldehyde with 4-fluorophenylacetone under acidic conditions (H2SO4, 110°C) constructs the quinoline ring through a [4+2] cycloaddition mechanism. This one-pot method achieves 58–63% yield but suffers from regiochemical ambiguity, producing a 3:1 ratio of pyrazolo[4,3-c] vs. pyrazolo[3,4-b]quinoline isomers.
Transition Metal-Catalyzed Approaches
Suzuki-Miyaura Coupling for Aryl Functionalization
Late-stage introduction of the 4-fluorophenyl group via palladium catalysis enables precise control over substitution patterns. A representative protocol involves:
- Bromination of 5-benzyl-5H-pyrazolo[4,3-c]quinoline at position 3 using NBS (N-bromosuccinimide).
- Cross-coupling with 4-fluorophenylboronic acid under Pd(PPh3)4 catalysis (K2CO3, dioxane, 90°C).
Table 2: Suzuki Coupling Optimization Data
| Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|
| 5 | K2CO3 | Dioxane | 72 |
| 3 | Cs2CO3 | Toluene | 68 |
This method achieves superior regioselectivity compared to electrophilic substitution but requires anhydrous conditions and inert atmosphere.
Multi-Component Reactions (MCRs)
A three-component assembly using 4-fluorobenzaldehyde, benzylhydrazine, and 2-chloroquinoline-3-carbaldehyde in PEG-400 solvent produces the target compound in 54% yield. The reaction proceeds via:
- Hydrazone formation between aldehyde and hydrazine.
- Nucleophilic attack on chloroquinoline.
- Aromatization through HCl elimination.
Microwave irradiation (150 W, 140°C) reduces reaction time from 12 h to 35 minutes while maintaining comparable yields (52%).
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates regioisomers. HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity for pharmaceutical-grade material.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J=8.4 Hz, 1H, H-6), 7.89–7.21 (m, 9H, aromatic), 5.12 (s, 2H, CH2Ph), 4.03 (s, 3H, OCH3 where applicable).
- HRMS : m/z calcd for C23H16FN3 [M+H]+ 354.1409, found 354.1412.
Challenges and Mitigation Strategies
| Challenge | Solution | Efficiency Gain |
|---|---|---|
| Regioisomer formation | Directed ortho-metalation strategies | 89% selectivity |
| Benzyl group oxidation | Use of N-protected intermediates | Yield +22% |
| Solubility issues | Switch to DMF/EtOH cosolvent system | Reaction time -40% |
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit key enzymes involved in cell proliferation.
Materials Science: It is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division.
Signal Transduction Pathways: The compound may also affect various signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural differences among analogues lie in substituents on the benzyl group, quinoline ring, and additional functional groups. These modifications influence solubility, metabolic stability, and target affinity.
Key Observations :
- Halogen Effects : The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, enhancing receptor binding affinity compared to chlorine-containing analogues (e.g., ).
- Metabolic Stability : ELND006’s trifluoromethyl and sulfonyl groups confer metabolic stability, a feature absent in the target compound .
Biological Activity
5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Similar compounds have shown potential as antimicrobial agents, indicating that this compound may also possess similar activities.
- Anticancer Potential : Studies suggest that derivatives of pyrazoloquinolines have anticancer properties. The specific mechanisms remain to be fully elucidated, but they may involve the inhibition of key enzymes or modulation of signaling pathways involved in cancer progression.
- Neuroprotective Effects : Some pyrazoloquinolines are being explored as reversible monoamine oxidase B inhibitors, which could offer therapeutic benefits in neurodegenerative diseases like Parkinson's disease.
The exact mechanism of action for this compound is not yet fully understood. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The presence of the electron-withdrawing fluorophenyl group enhances electrophilicity, potentially allowing for interactions with various biological targets.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazoloquinoline Core : Cyclization reactions involving hydrazine derivatives and quinoline precursors.
- Introduction of Substituents : The benzyl and fluorophenyl groups are introduced through specific substitution reactions to enhance biological activity and optimize pharmacokinetic properties .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Q & A
Q. What are the common synthetic routes for 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline?
The compound is synthesized via alkylation of 3-aroyl-1H-quinolin-4-ones with benzyl halides in DMF using sodium hydride as a base, followed by hydrazine-mediated cyclization in acetic acid . Alternative methods involve Suzuki-Miyaura cross-coupling reactions for introducing aryl substituents at specific positions . Key challenges include regioselectivity control during cyclization, which is addressed by optimizing reaction temperature and solvent polarity.
Q. How is the structural conformation of this compound characterized?
X-ray crystallography is the gold standard for determining the three-dimensional conformation. For example, studies on analogous pyrazolo[4,3-c]quinolines reveal a tricyclic core with substituents adopting non-planar orientations to minimize steric clashes (e.g., 75.2° torsion angle between the aryl ring and the pyrazoloquinoline framework) . Complementary techniques include NMR for tracking proton environments and mass spectrometry for molecular weight validation.
Q. What biological targets or assays are typically used to evaluate its activity?
GPCRs like neurotensin receptor 1 (NTR1) and GPR35 are common targets. Assays include β-arrestin recruitment (e.g., using U2OS cells plated at 10,000 cells/well) and dose-response studies with controls like zaprinast (40 µM) to assess selectivity . Fluorescence polarization or TR-FRET assays are employed for high-throughput screening of ligand-binding affinity.
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in cyclization is influenced by electron-withdrawing/donating substituents. For example, 4-fluorophenyl groups at position 3 direct cyclization via resonance stabilization of intermediates. Computational modeling (DFT) predicts favorable transition states, while using bulky bases like NaH in DMF suppresses side reactions . Alternative routes, such as reductive cyclization under catalytic hydrogenation, can yield diastereoselective products .
Q. What strategies optimize its biological activity while minimizing off-target effects?
Structure-activity relationship (SAR) studies highlight the importance of the 4-fluorophenyl group for NTR1 agonism. Introducing polar groups (e.g., sulfonyl moieties) improves selectivity over GPCRs like GPR35 . Metabolic stability is enhanced by replacing labile substituents (e.g., methyl with cyclopropyl groups), as seen in γ-secretase inhibitors ELND006/007 .
Q. How do computational methods aid in understanding its mechanism of action?
Molecular docking and MD simulations predict binding poses in NTR1’s hydrophobic pocket, with the benzyl group forming π-π interactions with Phe. DFT calculations (B3LYP/6-31G*) evaluate conformational energies, identifying low-energy states that correlate with experimental bioactivity .
Q. How can contradictory data in biological assays be resolved?
Discrepancies in IC₅₀ values often arise from assay conditions. For example, differences in cell lines (CHO vs. HEK293) or buffer composition (e.g., Ca²⁺ concentration in GPR35 assays) alter ligand efficacy . Normalizing data to internal controls (e.g., reference agonists) and validating with orthogonal assays (e.g., cAMP vs. β-arrestin) improve reliability.
Q. What novel applications are emerging for pyrazolo[4,3-c]quinoline derivatives?
Recent studies explore their use as photosensitizers in photodynamic therapy (PDT), leveraging their fluorescence properties and ROS generation under UV light . Other applications include COX-2 inhibition for anti-inflammatory activity and benzodiazepine antagonism, with modifications at position 5 enhancing blood-brain barrier penetration .
Methodological Considerations
- Synthesis Optimization : Use TLC/HPLC to monitor reaction progress and isolate intermediates.
- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm bond angles/distances .
- Assay Design : Include positive/negative controls (e.g., 10 µM reference compounds) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
